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Compound of Interest

Compound Name: Cpi637;cpi 637

Cat. No.: B13391650

Get Quote

Quantitative Performance & Selectivity Profiling
While both compounds exhibit low-nanomolar biochemical potency against CBP and EP300,

their off-target profiles—specifically regarding BRD4—are vastly different. This difference

directly impacts the maximum concentration you can safely use in cellular assays before

confounding your data with BET-inhibition phenotypes.
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Parameter CPI-637 SGC-CBP30

Primary Target CBP / EP300 CBP / EP300

Biochemical Potency
CBP IC₅₀: 30 nM EP300 IC₅₀:

51 nM[1]

CBP K_d: 21 nM EP300 K_d:

32 nM[2]

BET Family Selectivity
>700-fold (BRD4 IC₅₀ = 11.0

µM)[1]
40-fold (vs BRD4-BD1)[2]

Cellular Target Engagement CBP BRET EC₅₀: 0.3 µM[1] CBP BRET EC₅₀: ~2.8 µM[3]

Downstream Efficacy
MYC Expression EC₅₀: 0.60

µM[1]

MYC Expression EC₅₀: 2.7

µM[1]

Chemical Core Benzodiazepinone[1] Benzimidazole[4]

The Causality of Selectivity: Structural Mechanisms
To design a rigorous experiment, you must understand why a probe behaves the way it does.

The disparity in BRD4 selectivity between these two probes is rooted in their distinct chemical

architectures:

CPI-637 (The High-Selectivity Benchmark): Derived via fragment-based discovery, CPI-637

utilizes a benzodiazepinone core. Its exceptional >700-fold selectivity over BRD4 is driven by

a substituted indazole moiety. This specific functional group perfectly fills the spatial void

above the Pro1110 residue and the unique Pro/Arg cleft of the CBP bromodomain[1].

Because BRD4 lacks this exact cleft topology, CPI-637 is sterically excluded from the BET

pocket, virtually eliminating off-target BRD4 binding[1].

SGC-CBP30 (The High-Affinity Probe): SGC-CBP30 utilizes a benzimidazole core to achieve

remarkable affinity for CBP/EP300[4]. However, its binding mode allows for some cross-

reactivity with the first bromodomain of BRD4 (BRD4-BD1)[3].

Causality in Experimental Design: Because SGC-CBP30 only possesses a 40-fold selectivity

window, treating cells with concentrations exceeding 2.5 µM will begin to displace BRD4

from chromatin[3]. If your target gene (e.g., MYC) is regulated by both CBP and BRD4,

exceeding this concentration will yield a false positive for CBP dependency.
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Caption: CBP/EP300 vs. BRD4 Selectivity Pathway and Structural Inhibitor Mechanisms.

Self-Validating Experimental Protocols
Biochemical IC₅₀ values often fail to translate into complex live-cell environments due to

membrane permeability issues or chromatin dynamics. To ensure trustworthiness in your data, I

recommend the following self-validating workflows.

Protocol A: NanoBRET Live-Cell Target Engagement
Assay
This assay proves that your probe is physically engaging the CBP bromodomain inside the

nucleus of a living cell, rather than just causing a downstream artifact.

Co-Transfection: Transfect HEK293 cells with two plasmids: a NanoLuc-fused CBP

bromodomain and a HaloTag-fused Histone H3.3.

Labeling & Treatment: 24 hours post-transfection, add the HaloTag fluorophore ligand.

Simultaneously, treat the cells with a dose-titration of your probe (e.g., 0.01 µM to 10 µM).
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Self-Validating Step: You MUST run a parallel titration using the probe's inactive

enantiomer (for CPI-637) or SGC-CBP30N (the structurally matched negative control for

SGC-CBP30)[1],[5].

Measurement: Add the NanoLuc substrate. In the vehicle control, the NanoLuc-CBP binds to

the HaloTag-H3.3 on chromatin, generating a strong Bioluminescence Resonance Energy

Transfer (BRET) signal.

Data Interpretation: A true on-target inhibitor will competitively displace CBP from the

histone, dropping the BRET signal. CPI-637 will show an EC₅₀ of ~0.3 µM[1]. If your negative

control also drops the signal, your cells are experiencing non-specific toxicity.

1. Transfect Cells
(NanoLuc-CBP + HaloTag-H3.3)

2. Add Inhibitor Probe
& HaloTag Fluorophore

3. Add NanoLuc Substrate
& Measure BRET Signal

4. Compare with
Inactive Enantiomer
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Caption: Self-Validating NanoBRET Cellular Target Engagement Workflow.

Protocol B: Downstream Transcriptional Repression
(MYC RT-qPCR)
Once target engagement is proven, validate the downstream phenotypic consequence.

Cell Culture: Plate AMO-1 (multiple myeloma) cells at optimal density.

Treatment: Treat with CPI-637 (0.1 - 5 µM) or SGC-CBP30 (0.1 - 2.5 µM).

Causality Check: Strictly cap SGC-CBP30 at 2.5 µM. Exceeding this will inhibit BRD4,

which independently suppresses MYC, completely invalidating your conclusion about

CBP's specific role[3].

Quantification: Extract RNA at 6 hours post-treatment. Perform RT-qPCR for MYC mRNA,

normalizing against a housekeeping gene (e.g., GAPDH or PPIB). CPI-637 should suppress

MYC with an EC₅₀ of ~0.60 µM[1].
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Conclusion & Application Recommendations
Choose CPI-637 when your experimental model is highly sensitive to BET inhibition (such as

MYC-driven cancers). Its >700-fold selectivity ensures that any observed phenotype is

strictly CBP/EP300-dependent, providing cleaner mechanistic data[1].

Choose SGC-CBP30 for specialized immunological models (e.g., primary Th17 cells), where

it has been extensively validated to suppress pro-inflammatory cytokines like IL-17A[4].

However, you must rigorously control your dosing (≤2.5 µM) to maintain the 40-fold

selectivity window[3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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